Tert-butyl 2-[(2-bromoacetyl)amino]acetate
Description
Contextualization of α-Haloamide Derivatives in Synthetic Chemistry
Alpha-haloamide derivatives are highly versatile reagents in synthetic chemistry due to the electrophilic nature of the α-carbon. The halogen atom serves as a good leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This reactivity is the foundation for their use in constructing a diverse range of molecular architectures.
The reactivity of the α-carbon is significantly influenced by the amide group. The electron-withdrawing character of the carbonyl moiety enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles. These derivatives are frequently employed in the synthesis of α-amino acids, peptides, and various heterocyclic compounds. Furthermore, the bromoacetyl group, in particular, is recognized as a sulfhydryl-selective cross-linking function, readily reacting with thiol groups, such as those on cysteine residues in proteins, to form stable thioether linkages. This specific reactivity has made α-haloamides indispensable tools in bioconjugation chemistry for labeling proteins, preparing peptide-protein conjugates, and synthesizing cyclic peptides.
Significance of Glycine (B1666218) Derivatives as Core Molecular Scaffolds
Glycine is the simplest of the 20 common proteinogenic amino acids, distinguished by a single hydrogen atom as its side chain. nih.gov This structural simplicity makes it the only achiral amino acid. nih.gov In chemical synthesis, this lack of chirality eliminates the need for stereochemical control at the α-carbon and prevents racemization during many reaction steps, simplifying synthetic design and execution.
Glycine derivatives serve as fundamental building blocks or "scaffolds" in medicinal chemistry and materials science. thieme-connect.comontosight.ai Their inherent flexibility, owing to the minimal steric hindrance of the hydrogen side chain, allows them to be incorporated into peptide chains as flexible linkers or hinges. nih.gov This property is crucial in designing molecules where specific spatial arrangements of functional groups are required for biological activity. In drug development, glycine scaffolds are used to synthesize complex molecules and targeted therapies. ontosight.ai The modification of the core glycine structure allows for the creation of a vast library of compounds with diverse pharmacological properties. ontosight.ai
Current Research Landscape of Tert-butyl 2-[(2-bromoacetyl)amino]acetate
This compound (CAS No. 139984-75-7) is a bifunctional reagent that elegantly combines the features of an α-haloacetamide and a protected glycine derivative. It consists of a glycine core, where the amino group is acylated with a bromoacetyl moiety, and the carboxylic acid is protected as a tert-butyl ester. This structure makes it a valuable tool for chemical biologists and synthetic chemists, primarily serving as a building block for introducing a reactive alkylating group onto a peptide backbone or other molecular structures.
Physicochemical Properties
The properties of this compound make it suitable for use in standard organic synthesis laboratory conditions.
| Property | Value |
| CAS Number | 139984-75-7 |
| Molecular Formula | C₈H₁₄BrNO₃ |
| Molecular Weight | 252.10 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents like Dichloromethane (B109758), Ethyl Acetate, and DMF |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the N-acylation of glycine tert-butyl ester. This reaction involves treating the glycine derivative, often as its hydrochloride salt, with a bromoacetylating agent such as bromoacetyl bromide or bromoacetyl chloride in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.
The research utility of this compound stems from its defined and predictable reactivity:
Electrophilic Bromoacetyl Group : The primary site of reactivity is the carbon atom bearing the bromine. It is a potent electrophile that reacts readily with soft nucleophiles. Its most significant application is the specific alkylation of thiol groups (S-alkylation), particularly the side chain of cysteine residues in peptides and proteins. This reaction is rapid and selective under mild conditions, forming a stable thioether bond. It can also react with other nucleophiles such as amines, albeit typically requiring more forcing conditions.
Protected Carboxylate : The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to many reaction conditions, including those used for peptide coupling and nucleophilic substitution at the bromoacetyl group. This protecting group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free carboxylic acid, which can then be used for subsequent reactions, such as amide bond formation (peptide coupling).
Applications in Research
The dual functionality of this compound makes it a strategic tool for the synthesis of modified peptides and bioconjugates.
| Application Area | Description of Use | Type of Bond Formed |
| Bioconjugation | Labeling proteins or other biomolecules containing free thiol groups with a glycine-based tag. | Thioether |
| Peptide Cyclization | Reacting with a cysteine residue within the same peptide chain to form a cyclic peptide. | Thioether |
| Synthesis of Peptide Dimers | Cross-linking two separate peptide chains that each contain a cysteine residue. | Thioether |
| Fragment-Based Drug Discovery | Introducing a reactive "warhead" onto a molecular scaffold for covalent inhibitor design. | Thioether, Amine |
| Solid-Phase Peptide Synthesis | Used as a building block to incorporate a bromoacetyl group at a specific position in a growing peptide chain. | Amide (peptide bond) |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[(2-bromoacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBAYWALMPKQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for Tert Butyl 2 2 Bromoacetyl Amino Acetate
Amide Bond Formation Strategies for the Synthesis of the Target Compound
The core of the synthesis for Tert-butyl 2-[(2-bromoacetyl)amino]acetate is the creation of an amide linkage between a bromoacetyl unit and an aminoacetate scaffold. Two principal strategies are employed: the acylation of Tert-butyl 2-aminoacetate with a reactive bromoacetyl halide and the direct coupling of bromoacetic acid with the same amino ester.
The reaction of Tert-butyl 2-aminoacetate (also known as tert-butyl glycinate) with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, is a direct and widely used method for synthesizing the target compound. This transformation is a classic example of nucleophilic acyl substitution.
The amine nitrogen of Tert-butyl 2-aminoacetate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This process results in the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and releases a halide ion. A crucial aspect of this reaction is the concurrent formation of a hydrohalic acid (e.g., HBr or HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is invariably included to act as an acid scavenger.
Commonly used bases include tertiary amines like triethylamine (B128534) or pyridine (B92270). The selection of the base and solvent is critical for achieving high yields. A typical laboratory-scale procedure involves dissolving Tert-butyl 2-aminoacetate and a base such as pyridine in an inert aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). The solution is cooled, often to 0 °C, to manage the exothermic nature of the reaction and minimize potential side reactions. The bromoacetyl halide is then added dropwise to the cooled solution.
Table 1: Representative Reaction Parameters for Acylation Strategy
| Parameter | Condition | Purpose/Comment |
| Amino Component | Tert-butyl 2-aminoacetate | Nucleophile |
| Acylating Agent | Bromoacetyl bromide | Electrophile |
| Base | Pyridine | Acid scavenger; neutralizes HBr byproduct |
| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent, dissolves reactants |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side products |
| Atmosphere | Nitrogen | Prevents reaction with atmospheric moisture |
An alternative to using highly reactive acyl halides is the direct condensation of bromoacetic acid with Tert-butyl 2-aminoacetate. This approach is a cornerstone of peptide chemistry and offers advantages in terms of reagent handling and milder conditions, although it necessitates the use of a coupling agent to activate the carboxylic acid. researchgate.netnumberanalytics.com
Coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it toward nucleophilic attack by the amine. numberanalytics.com The most common reagents for this purpose are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). researchgate.netucl.ac.uk These reactions are often performed with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) which act as activating agents to form a highly reactive intermediate O-acylisourea ester. commonorganicchemistry.compeptide.com This intermediate then reacts with the amine. This two-step, one-pot process minimizes side reactions and can suppress racemization if chiral centers are present. peptide.com
The general procedure involves dissolving bromoacetic acid, Tert-butyl 2-aminoacetate, the coupling agent (e.g., EDC), and an additive (e.g., HOBt) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). commonorganicchemistry.com A tertiary amine base, such as Diisopropylethylamine (DIPEA), is often included to maintain basic conditions. commonorganicchemistry.com The reaction is typically stirred at 0 °C initially and then allowed to warm to room temperature. The primary byproduct of carbodiimide-mediated couplings is a urea (B33335) derivative, which can be water-soluble (in the case of EDC) or insoluble (in the case of DCC), influencing the choice of purification method. peptide.com
Role and Selective Manipulation of the Tert-butyl Ester Protecting Group
The tert-butyl ester is a critical feature of the target molecule, serving as a robust protecting group for the carboxylic acid functionality. rsc.org Its steric bulk effectively prevents the carboxylate from participating in undesired reactions, such as acting as a nucleophile or being reduced, while other transformations are carried out on the N-bromoacetyl portion of the molecule.
The stability of the tert-butyl ester is pH-dependent. It exhibits excellent stability under basic, neutral, and mildly acidic conditions, as well as in the presence of many nucleophiles and reducing agents. rsc.org This stability allows for a wide range of subsequent chemical modifications at other sites.
However, the key utility of the tert-butyl group lies in its facile removal under strongly acidic conditions. This selective deprotection is typically achieved by treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane, or with hydrochloric acid (HCl) in an organic solvent. bachem.comnih.gov The mechanism involves the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is typically scavenged by the counter-ion or solvent, releasing the free carboxylic acid.
Furthermore, the tert-butyl ester can be selectively converted into other functional groups. For instance, treatment with thionyl chloride (SOCl₂) can transform the tert-butyl ester directly into a highly reactive acid chloride. This reaction is notably selective, as other common ester types like methyl, ethyl, or benzyl (B1604629) esters remain largely unreactive under the same conditions. This selective conversion provides a powerful synthetic tool for further elaboration of the molecule without first deprotecting to the carboxylic acid.
Table 2: Conditions for Selective Manipulation of the Tert-butyl Ester Group
| Transformation | Reagents | Conditions | Product |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂), Room Temp | Free Carboxylic Acid |
| Deprotection | 3M Hydrochloric Acid (HCl) | Organic Solvent (e.g., Dioxane) | Free Carboxylic Acid |
| Conversion | Thionyl Chloride (SOCl₂) | Room Temperature | Acid Chloride |
Optimization of Reaction Parameters and Yield Enhancement Methodologies
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. For the acylation strategy (Section 2.1.1), several factors are critical:
Temperature Control: Maintaining a low temperature (e.g., 0 °C) during the addition of the bromoacetyl halide is crucial to control the reaction's exothermicity and prevent the formation of side products from over-reaction or degradation.
Stoichiometry: Using a slight excess (typically 1.1 to 1.2 equivalents) of the acylating agent can help drive the reaction to completion. The amount of base should be at least stoichiometric to the amount of acid generated.
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents of moderate polarity, such as dichloromethane or tetrahydrofuran (B95107) (THF), are generally effective.
Reaction Monitoring: Tracking the reaction's progress using techniques like Thin-Layer Chromatography (TLC) allows for the determination of the optimal reaction time, preventing the formation of impurities that can arise from prolonged reaction times or elevated temperatures.
For direct coupling methods (Section 2.1.2), optimization focuses on the choice of coupling agent and additives. The use of EDC/HOBt is a common starting point due to the water-solubility of the EDC byproduct, which simplifies workup. nih.gov The choice of base and solvent can also significantly impact reaction efficiency and yield.
Investigations into Scalable Synthesis Protocols for Research Applications
Transitioning a synthesis from a laboratory bench scale to a larger scale for extensive research applications requires a shift in focus toward safety, cost-effectiveness, and sustainability. ucl.ac.uknih.gov While traditional batch processing is common, modern approaches for amide bond formation increasingly explore continuous flow chemistry. nih.gov Flow reactors offer superior control over reaction parameters like temperature and mixing, enhance safety by minimizing the volume of reactive intermediates at any given time, and can lead to higher space-time yields. nih.gov
For the synthesis of this compound, key considerations for scalability include:
Reagent Selection: On a larger scale, the cost and handling of reagents become more significant. Bromoacetyl chloride might be preferred over the bromide due to lower cost. Similarly, less expensive bases like triethylamine might be substituted for pyridine. Direct coupling methods using bromoacetic acid may be advantageous as it is less hazardous than bromoacetyl halides. ucl.ac.uk
Purification: Purification by column chromatography, common in lab-scale synthesis, is often impractical for large quantities. Developing a protocol that yields a product pure enough to be isolated by crystallization or simple extraction is highly desirable.
Process Mass Intensity (PMI): A key metric in green chemistry, PMI measures the total mass of materials used to produce a certain mass of product. rsc.org Scalable protocols aim to minimize PMI by reducing solvent volumes, eliminating workup steps, and using catalytic rather than stoichiometric reagents where possible. rsc.org
Investigations into scalable protocols would focus on developing a robust, one-pot procedure that minimizes transfers and purifications, potentially utilizing a more sustainable solvent system like tert-butyl acetate, which has shown promise in catalytic amidation reactions. rsc.org
Chemical Reactivity and Transformational Pathways of Tert Butyl 2 2 Bromoacetyl Amino Acetate
Nucleophilic Substitution Reactions at the α-Bromoacetyl Moiety
The most prominent feature of Tert-butyl 2-[(2-bromoacetyl)amino]acetate is the presence of a bromine atom on the carbon alpha to the acetyl carbonyl group. This α-bromoacetyl moiety renders the α-carbon highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, enabling the facile introduction of diverse functionalities through nucleophilic substitution reactions.
Formation of N-Substituted Glycine (B1666218) Derivatives via Displacement of Bromine
The displacement of the bromide ion by nitrogen-containing nucleophiles is a primary pathway for the derivatization of this compound. This reaction provides a straightforward route to a wide range of N-substituted glycine tert-butyl ester derivatives.
Primary and secondary amines readily react with this compound to form the corresponding N-alkylated or N-arylated glycine derivatives. For instance, the reaction with piperazine (B1678402) derivatives can be utilized in the synthesis of molecules with applications in medicinal chemistry.
| Nucleophile | Product | Reaction Conditions | Reference |
| N-Boc-piperazine | tert-Butyl 4-(2-(tert-butoxycarbonylamino)acetyl)piperazine-1-carboxylate | Et3N, THF, 60 °C | (Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate) |
| Various primary and secondary amines | N-substituted glycine tert-butyl esters | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN) | General reaction for α-halo ketones/esters |
Intramolecular Cyclization Reactions Leading to Heterocyclic Architectures
The bifunctional nature of this compound, possessing both an electrophilic α-bromoacetyl group and a nucleophilic amide nitrogen, allows for intramolecular cyclization reactions. These reactions are powerful tools for the construction of various heterocyclic ring systems. A prominent example is the synthesis of piperazine-2,5-diones, also known as diketopiperazines (DKPs). DKPs are a class of cyclic dipeptides with significant biological activities.
The synthesis of DKPs from N-bromoacetylated amino acid esters can proceed via an intramolecular nucleophilic attack of the terminal amino group, formed after deprotection of a suitable protecting group, on the electrophilic α-carbon of the bromoacetyl moiety. While direct examples with this compound are not extensively documented, the general strategy is well-established for related compounds. The process typically involves the initial formation of a dipeptide precursor, followed by a base-mediated cyclization.
| Precursor | Heterocyclic Product | Reaction Conditions | Reference |
| N-(aminoacyl)-N'-bromoacetyl diamine | Piperazinone derivative | Base (e.g., NaH, K2CO3) | General principle of intramolecular cyclization |
| Dipeptide esters | Diketopiperazines | Thermal or base-catalyzed cyclization | (Synthesis of diketopiperazines) |
Intermolecular Coupling Reactions with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles
The electrophilic α-carbon of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through intermolecular coupling reactions.
Carbon Nucleophiles: While reactions with strong carbon nucleophiles like Grignard or organolithium reagents can be complex due to potential reactions at the ester and amide carbonyls, softer carbon nucleophiles can be employed for C-C bond formation.
Nitrogen Nucleophiles: As discussed in section 3.1.1, amines are excellent nucleophiles for displacing the bromide. Other nitrogen nucleophiles, such as azides, can also be used to introduce the azido (B1232118) group, which can be further transformed into other nitrogen-containing functionalities.
Oxygen Nucleophiles: Alkoxides and phenoxides can react with this compound to form the corresponding α-alkoxy and α-aryloxy derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol or phenol.
Sulfur Nucleophiles: Thiols and thiolates are particularly effective nucleophiles for the displacement of the bromide from the α-bromoacetyl group. This high reactivity and chemoselectivity of thiols for α-halo ketones and esters make this a widely used transformation. For example, the reaction with thiophenols in the presence of a base like potassium tert-butoxide proceeds efficiently.
| Nucleophile | Product Type | Example Nucleophile |
| Carbon | α-Substituted glycine derivative | Enolates, organocuprates |
| Nitrogen | N-Substituted glycine derivative | Primary/secondary amines, azides |
| Oxygen | α-Alkoxy/Aryloxy glycine derivative | Sodium ethoxide, sodium phenoxide |
| Sulfur | α-Thio-substituted glycine derivative | Thiols, thiolates |
Reactivity Profiles of the Amide Functional Group
The amide bond in this compound is generally stable but can undergo specific reactions under appropriate conditions.
Mechanistic Studies of Amide Bond Hydrolysis and Transamidation
Amide Bond Hydrolysis: The hydrolysis of the amide bond in N-acylglycine derivatives typically requires harsh acidic or basic conditions. Under acidic conditions, the reaction is initiated by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the amide carbonyl carbon. Enzymatic hydrolysis of N-acylglycines can also be achieved under mild conditions using specific enzymes.
Transamidation: The direct exchange of the amino group of an amide with another amine, known as transamidation, is a challenging but increasingly important transformation. Mechanistic studies have shown that these reactions often require catalysts to activate the amide bond. For N-acylglycine esters, transamidation can be achieved under various conditions, including metal catalysis or through the formation of activated intermediates.
Chemical Modifications and Derivatizations of the Ester Functionality
The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. Its chemical modifications primarily revolve around its deprotection to reveal the free carboxylic acid or its transformation into other esters or amides.
The hydrolysis of the tert-butyl ester is typically achieved under acidic conditions. The mechanism involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminates a proton to form isobutene. This deprotection is a key step in many synthetic sequences where the free carboxylic acid is required for subsequent reactions, such as peptide coupling. A variety of acidic conditions can be employed, ranging from strong acids like trifluoroacetic acid to milder Lewis acids.
Transesterification: The tert-butyl ester can be converted to other esters, such as methyl or ethyl esters, through transesterification. This reaction is typically catalyzed by an acid or a base and involves the exchange of the tert-butoxy (B1229062) group with another alkoxy group. For example, reaction with methanol (B129727) in the presence of an acid catalyst can yield the corresponding methyl ester. Lipase-catalyzed transesterification has also been reported for various esters, offering a milder alternative.
Conversion to Amides: The tert-butyl ester can be converted into amides, although this transformation is less direct than from an acyl chloride or an activated ester. One common strategy involves the initial hydrolysis of the tert-butyl ester to the carboxylic acid, followed by a standard amide coupling reaction with an amine using a coupling reagent.
| Chemical Modification | Reagents and Conditions | Product |
| Hydrolysis (Deprotection) | Trifluoroacetic acid (TFA), HCl in dioxane | 2-[(2-bromoacetyl)amino]acetic acid |
| Transesterification | Methanol, Acid catalyst (e.g., H2SO4) | Methyl 2-[(2-bromoacetyl)amino]acetate |
| Conversion to Amides | 1. Acidic hydrolysis to the carboxylic acid2. Amine, Coupling agent (e.g., DCC, HBTU) | N-Substituted 2-[(2-bromoacetyl)amino]acetamide |
Controlled Deprotection Strategies for the Tert-butyl Ester
The tert-butyl ester is a common protecting group for carboxylic acids, valued for its stability under a range of conditions and its susceptibility to cleavage under specific acidic or thermal protocols. In the context of a molecule like this compound, which contains a reactive N-bromoacetyl moiety, the selective removal of the tert-butyl group without affecting other functionalities is crucial for its use in multistep synthesis. Deprotection typically proceeds via an E1 elimination mechanism, generating the carboxylic acid and isobutylene. wikipedia.org Various methods have been developed for this transformation, ranging from strong acids to milder, more chemoselective Lewis acid and thermal conditions.
Commonly, strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are used for the rapid cleavage of tert-butyl esters. lookchem.com However, the harshness of these conditions can lead to undesired side reactions, particularly with sensitive substrates. lookchem.com Consequently, a significant focus of chemical research has been the development of milder and more selective deprotection protocols.
Lewis acids offer a more controlled approach. For instance, Zinc Bromide (ZnBr₂) in DCM has been shown to facilitate the chemoselective hydrolysis of tert-butyl esters. researchgate.netmanchester.ac.uk This method can be advantageous when other acid-labile groups are present in the molecule. researchgate.netmanchester.ac.uk Another mild system involves the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in refluxing acetonitrile (B52724). organic-chemistry.org This reagent combination has demonstrated selectivity in cleaving tert-butyl esters while preserving other sensitive groups like N-Boc protectors. organic-chemistry.org
More recent innovations have introduced novel catalytic systems for this purpose. A combination of the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), and a silane (B1218182) like triethylsilane, provides a catalytic and mild method for cleaving the C–O bond of tert-butyl esters under non-acidic conditions. nih.govorganic-chemistry.org This approach is suitable for a diverse range of compounds, including those with sensitive functional groups. nih.gov
Alternative strategies avoid acidic reagents altogether. The use of standard flash chromatography-grade silica (B1680970) gel in refluxing toluene (B28343) has been reported as a surprisingly effective method for the cleavage of tert-butyl esters. lookchem.comresearchgate.net This heterogeneous system offers mild conditions and simple workup. Furthermore, reagent-free thermal deprotection has been achieved using continuous plug flow reactors at high temperatures (120–240°C), which allows for the hydrolysis of the tert-butyl ester in protic solvents without any added reagents. nih.govresearchgate.net
The choice of deprotection strategy for this compound would depend on the specific requirements of the synthetic route, particularly the stability of the bromoacetyl group and any other functionalities in the molecule to the reaction conditions.
Table 1: Selected Methods for Controlled Deprotection of Tert-butyl Esters
| Method/Reagent System | Typical Conditions | Advantages | Potential Considerations |
|---|---|---|---|
| Lewis Acids | |||
| ZnBr₂ | Dichloromethane (DCM) | Chemoselective for t-butyl esters over some other acid-labile groups. researchgate.netmanchester.ac.uk | Can still cleave highly sensitive groups like N-Boc. researchgate.net |
| CeCl₃·7H₂O / NaI | Refluxing Acetonitrile | Mild conditions, selective cleavage in the presence of N-Boc groups. organic-chemistry.orgresearchgate.net | Requires stoichiometric amounts of reagents and elevated temperatures. organic-chemistry.orgnih.gov |
| Catalytic Systems | |||
| "Magic Blue" / Triethylsilane | Dichloromethane (DCM) | Catalytic, mild, non-acidic conditions. nih.govorganic-chemistry.org | Requires specific reagents that may not be standard in all labs. nih.gov |
| Heterogeneous/Thermal | |||
| Silica Gel (SiO₂) | Refluxing Toluene | Mild, simple workup, avoids soluble acids. lookchem.comresearchgate.net | Selectivity over t-butyl ethers can be substrate-dependent. lookchem.com |
| Thermal (Flow Reactor) | Protic Solvents, 120-240°C | Reagent-free, rapid reaction times. nih.govresearchgate.net | Requires specialized flow chemistry equipment. nih.gov |
Transesterification and Ester Exchange Reactions
Transesterification is a fundamental organic reaction that transforms one ester into another through the exchange of the alkoxy moiety. This process is typically catalyzed by an acid or a base. For tert-butyl esters, transesterification can be a useful transformation to introduce different ester groups, potentially altering the solubility, reactivity, or other physicochemical properties of the molecule.
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by an alcohol. Base-catalyzed transesterification, conversely, proceeds through the attack of an alkoxide nucleophile on the ester carbonyl. While effective, these classical methods may not be suitable for complex molecules like this compound, where the presence of the amide and the reactive C-Br bond could lead to side reactions under strongly acidic or basic conditions.
Modern synthetic chemistry has developed milder, more selective catalysts for this transformation. For example, the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions, demonstrating high chemoselectivity. rsc.org Another approach involves the in-situ generation of an acid chloride from a tert-butyl ester using reagents like α,α-dichlorodiphenylmethane with a SnCl₂ catalyst, or simply thionyl chloride (SOCl₂). organic-chemistry.org The resulting acid chloride can then react with a variety of alcohols to form the desired new ester under mild conditions. organic-chemistry.org
Enzymatic methods also offer a powerful alternative for transesterification. Lipases, such as Novozym 435, are widely used to catalyze ester exchange reactions under very mild conditions (e.g., neutral pH, low temperatures), which can be highly beneficial for sensitive substrates. nih.gov These biocatalytic methods are known for their high selectivity and can prevent unwanted reactions at other functional groups. The reaction of an alcohol with tert-butyl acetoacetate (B1235776) is another example of a transesterification that can proceed simply upon heating, often without a catalyst, to generate a new acetoacetate ester and tert-butyl alcohol. lookchem.com
For this compound, a transesterification reaction could be envisioned to replace the tert-butyl group with, for example, a methyl or ethyl group. This would likely be pursued using a mild catalytic method to preserve the integrity of the bromoacetylamino portion of the molecule.
Table 2: Examples of Transesterification Approaches for Esters
| Method/Catalyst | Reactants | Conditions | Key Features |
|---|---|---|---|
| Lewis Acid Catalysis | |||
| B(C₆F₅)₃ | t-Butyl ester, α-Aryl α-diazoester | Mild, neutral conditions | High chemoselectivity. rsc.org |
| In-situ Acid Chloride | |||
| SOCl₂ | t-Butyl ester, Alcohol | Room temperature | Selective for t-butyl esters over other common esters (methyl, ethyl). organic-chemistry.org |
| Biocatalysis | |||
| Lipase (e.g., Novozym 435) | Ester, Alcohol | Mild temperature (e.g., 40°C), often in a solvent like tert-butanol | High selectivity, environmentally benign, compatible with sensitive functional groups. nih.gov |
| Thermal Exchange | |||
| None (direct heating) | t-Butyl acetoacetate, Alcohol | Heating in a solvent like xylene | Facile reaction, often does not require a catalyst. lookchem.com |
Applications of Tert Butyl 2 2 Bromoacetyl Amino Acetate As a Versatile Synthetic Intermediate
Construction of Advanced Peptide Mimetics and Oligomers
The structural similarity of Tert-butyl 2-[(2-bromoacetyl)amino]acetate to a protected amino acid makes it an ideal starting point for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess enhanced stability or novel properties.
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. mdpi.com Their incorporation into peptide chains is a key strategy for creating novel peptidomimetics with tailored properties. mdpi.comnih.gov this compound serves as an important intermediate for introducing glycine-like units that can be further functionalized to create ncAAs in situ or to link existing ncAAs into a growing chain.
The bromoacetyl group is highly reactive towards nucleophiles, such as the side chains of certain amino acids or other custom-synthesized nucleophilic building blocks. For instance, the reagent can react with a thiol-containing ncAA to form a stable thioether linkage, effectively integrating the ncAA into a larger structure. This approach allows for the creation of peptide backbones with non-peptidic linkages, enhancing their resistance to proteolytic degradation.
Table 1: Example Reactions for ncAA Integration
| Reactant A | Reactant B (ncAA derivative) | Resulting Linkage | Application |
|---|---|---|---|
| This compound | Cysteine-containing peptide | Thioether | Backbone modification, cyclization |
Peptoids, or N-substituted glycine (B1666218) oligomers, are a major class of peptide mimetics that have found widespread application in drug discovery and materials science. nih.govsciforum.net They are synthesized using a "submonomer" approach, which this compound is well-suited for. The synthesis is a two-step iterative process performed on a solid support:
Acylation: The primary amine of a resin-bound amine is acylated using a haloacetic acid, such as bromoacetic acid. This step forms a bromoacetamide on the solid support.
Displacement: The bromine is then displaced by a primary amine (the "submonomer"), which introduces the desired side chain onto the glycine nitrogen.
This compound can be viewed as a pre-formed acylation agent and the first glycine unit combined. It can be used to initiate the synthesis or be coupled to an existing chain. The process allows for the precise installation of a wide variety of side chains, as a vast number of primary amines are commercially available. This method enables the creation of peptoid oligomers with a precisely defined sequence and functionality. nih.gov
Precursor for Diverse Organic Frameworks and Complex Molecules
The reactivity of this compound extends beyond peptidomimetics, making it a key precursor for building a range of heterocyclic scaffolds that are central to medicinal chemistry.
Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. nih.govfrontiersin.org Piperazine (B1678402), in particular, is a privileged scaffold found in numerous bioactive compounds. This compound can be used to construct these frameworks. For example, reaction with a suitable diamine can lead to the formation of a piperazinone ring. A closely related analog, tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate, is used as a building block to synthesize more complex molecules by reacting its bromoacetyl group with various nucleophiles. nih.gov
The general strategy involves the reaction of the electrophilic bromoacetyl group with two nucleophilic sites. By reacting this compound with a molecule containing two amine groups, a cyclization reaction can be induced to form a nitrogen-containing ring, with the protected glycine unit incorporated into the new scaffold's structure.
Once a core scaffold is synthesized using this compound, its structure can be further diversified. The tert-butyl ester protecting group is stable to the nucleophilic substitution conditions used to form the initial scaffold but can be readily removed later using acid (e.g., trifluoroacetic acid). This unmasks a carboxylic acid, which serves as a handle for further modifications, such as amide bond formation with various amines, thereby attaching new functional groups or building blocks to the core structure. This orthogonal strategy is a powerful tool for creating libraries of related compounds for screening purposes. nih.gov
Table 2: Functionalization Strategy
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Scaffold Formation | This compound + Dinucleophile | Forms the core heterocyclic structure. |
| 2. Deprotection | Trifluoroacetic Acid (TFA) | Removes the tert-butyl ester to reveal a carboxylic acid. |
| 3. Diversification | Amine + Coupling Agent (e.g., HATU) | Forms a new amide bond, attaching a diverse R-group. |
Development of Chemical Probes for Mechanistic Studies (excluding biological activity)
The bromoacetyl group is a classic electrophilic "warhead" used in the design of chemical probes for covalent labeling studies. nih.govgoogle.com this compound can be incorporated as the reactive element into larger molecules designed to study chemical mechanisms, such as enzyme-substrate interactions or receptor-ligand binding, from a purely chemical perspective.
By attaching this reactive glycine derivative to a molecule with known affinity for a particular protein, a probe can be created that covalently binds to nucleophilic amino acid residues (like cysteine or histidine) in or near the binding site. The formation of this covalent bond allows for the study of binding kinetics and the identification of the specific amino acids involved in the interaction through subsequent analytical techniques like mass spectrometry. This provides a chemical map of a binding pocket without focusing on the biological outcome of the interaction. The tert-butyl ester can also be hydrolyzed to the corresponding acid to modulate the probe's physicochemical properties, such as solubility.
Mechanistic Investigations and Kinetic Analyses of Reactions Involving Tert Butyl 2 2 Bromoacetyl Amino Acetate
Detailed Elucidation of Nucleophilic Substitution Reaction Mechanisms
The primary site for nucleophilic attack on tert-butyl 2-[(2-bromoacetyl)amino]acetate is the carbon atom bonded to the bromine atom. This is a classic example of an α-halo amide system, which readily participates in nucleophilic substitution reactions. The most probable mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) pathway. libretexts.org
In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (in this case, the bromide ion). libretexts.org This backside attack leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the bond to the leaving group breaks, resulting in an inversion of stereochemistry at the carbon center if it were chiral. libretexts.org
The general SN2 mechanism for this compound with a generic nucleophile (Nu-) can be depicted as follows:
Step 1: Nucleophilic Attack: The nucleophile attacks the α-carbon bearing the bromine atom.
Step 2: Transition State: A trigonal bipyramidal transition state is formed.
Step 3: Inversion of Configuration and Product Formation: The bromide ion is expelled, and the product is formed with an inverted configuration at the reaction center.
Factors that favor the SN2 mechanism for this compound include the primary nature of the electrophilic carbon, which is relatively unhindered, allowing for easy access by the nucleophile.
Kinetic Studies of Amide Bond Formation and Cleavage Processes
The amide bond in this compound can undergo both formation and cleavage under specific conditions.
Amide Bond Formation: The synthesis of this compound typically involves the reaction of tert-butyl 2-aminoacetate with bromoacetyl bromide or a related activated bromoacetic acid derivative. This is a nucleophilic acyl substitution reaction. The reaction generally proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com
The rate of this reaction is dependent on the concentration of both the amine and the acylating agent. Kinetic studies of similar reactions often show a second-order rate law:
Rate = k[tert-butyl 2-aminoacetate][bromoacetylating agent]
Amide Bond Cleavage (Hydrolysis): The amide bond can be cleaved through hydrolysis, which can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. libretexts.org A water molecule then attacks this activated carbonyl carbon. The reaction rate is typically dependent on the concentration of the amide and the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a slower process for amides compared to esters. byjus.com The rate is dependent on the concentrations of both the amide and the base.
Table 1: Hypothetical Kinetic Parameters for Reactions of this compound
| Reaction | Nucleophile/Catalyst | Rate Law | Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|---|---|
| Nucleophilic Substitution | Thiophenolate | Rate = k[Substrate][Nu] | Data Not Available | Data Not Available |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | Rate = k[Substrate][H⁺] | Data Not Available | Data Not Available |
Identification of Rate-Determining Steps and Intermediates
For SN2 Reactions: The entire process occurs in a single, concerted step. Therefore, this single step is the rate-determining step. savemyexams.com The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile. The key intermediate is the high-energy transition state. libretexts.org
For Nucleophilic Acyl Substitution (Amide Formation/Cleavage): These reactions proceed through a multi-step mechanism involving a tetrahedral intermediate. youtube.com
Formation of the Tetrahedral Intermediate: The initial attack of the nucleophile on the carbonyl carbon to form the tetrahedral intermediate is often the rate-determining step. masterorganicchemistry.comlabxchange.org This step involves the breaking of the carbonyl π-bond.
Collapse of the Tetrahedral Intermediate: The subsequent collapse of the tetrahedral intermediate to expel the leaving group is typically a faster step.
Computational and Theoretical Chemistry Studies on Tert Butyl 2 2 Bromoacetyl Amino Acetate
Quantum Mechanical (QM) Calculations for Molecular Structure and Conformational Analysis
No specific research data is available.
Density Functional Theory (DFT) Based Elucidation of Reaction Pathways and Transition States
No specific research data is available.
Prediction of Spectroscopic Properties and Correlation with Experimental Data
No specific research data is available.
Computational Assessment of Reactivity and Selectivity Trends
No specific research data is available.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Characterization (NMR, IR, Mass Spectrometry) for Structural Confirmation
Spectroscopic techniques are fundamental to the unequivocal structural elucidation of tert-butyl 2-[(2-bromoacetyl)amino]acetate. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The tert-butyl group will produce a characteristic singlet at approximately 1.4-1.5 ppm, integrating to nine protons. The methylene (B1212753) protons of the glycine (B1666218) moiety (adjacent to the nitrogen) would likely appear as a doublet around 4.0-4.2 ppm due to coupling with the amide proton. The methylene protons of the bromoacetyl group are expected to resonate as a singlet in the region of 3.8-4.0 ppm. The amide proton (NH) typically presents as a broad singlet or a triplet (if coupling to the adjacent CH₂ is resolved) between 6.5 and 8.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key expected chemical shifts include the carbonyl carbons of the ester and amide groups, typically found in the 165-175 ppm range. The quaternary carbon of the tert-butyl group would appear around 80-85 ppm, while the methyl carbons of this group will produce a signal at approximately 28 ppm. The methylene carbons of the glycine and bromoacetyl moieties are expected to resonate at around 42-45 ppm and 28-32 ppm, respectively.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.4-1.5 | Singlet | -C(CH₃)₃ |
| ¹H | 3.8-4.0 | Singlet | Br-CH₂-C=O |
| ¹H | 4.0-4.2 | Doublet | -NH-CH₂-C=O |
| ¹H | 6.5-8.5 | Broad Singlet/Triplet | -NH- |
| ¹³C | ~28 | - | -C(CH₃)₃ |
| ¹³C | 28-32 | - | Br-CH₂-C=O |
| ¹³C | 42-45 | - | -NH-CH₂-C=O |
| ¹³C | 80-85 | - | -C(CH₃)₃ |
| ¹³C | 165-175 | - | Ester C=O and Amide C=O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the ester (around 1740 cm⁻¹), and the C=O stretching of the amide (Amide I band, around 1670 cm⁻¹). The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹. The C-Br stretching vibration typically occurs in the fingerprint region, below 700 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | ~3300 | Secondary Amide |
| C-H Stretch (sp³) | 2850-3000 | Alkyl groups |
| C=O Stretch | ~1740 | Ester |
| C=O Stretch (Amide I) | ~1670 | Amide |
| N-H Bend (Amide II) | ~1550 | Amide |
| C-Br Stretch | <700 | Alkyl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) would be readily observed, confirming the molecular weight of 252.11 g/mol (for the most abundant isotopes). Under electron ionization (EI), characteristic fragmentation patterns would emerge. A prominent fragment would likely be the loss of the tert-butyl group, resulting in a peak at m/z 196. The loss of the bromoacetyl group would also be a probable fragmentation pathway.
Chromatographic Techniques (HPLC, GC) for Purity and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions involving this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
Stationary Phase: A C18 column is a common choice for the stationary phase, offering good retention and separation of moderately polar organic molecules.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is often used. The gradient would typically start with a higher proportion of water and gradually increase the organic solvent concentration to elute the compound and any potential impurities.
Detection: UV detection is suitable for this compound due to the presence of the amide chromophore, with a detection wavelength typically set around 210-220 nm.
HPLC can be used to determine the percentage purity of a sample by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. It is also an invaluable tool for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of products over time.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited thermal stability for direct GC analysis, it can be analyzed after derivatization. Derivatization is a process where the analyte is chemically modified to produce a more volatile and thermally stable derivative. For amino acid derivatives, silylation is a common derivatization technique. However, given the nature of the target compound, HPLC is generally the more direct and preferred method for purity analysis. If GC were to be employed, it would likely be coupled with mass spectrometry (GC-MS) for definitive peak identification.
X-ray Crystallography for Solid-State Structure Determination (on derivatives if applicable)
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, the crystal structures of closely related derivatives can provide invaluable insights into its solid-state conformation and intermolecular interactions.
Emerging Research Directions and Future Synthetic Opportunities
Exploration of Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates. For compounds like tert-butyl 2-[(2-bromoacetyl)amino]acetate, future research is expected to focus on developing more sustainable synthetic pathways that minimize waste and avoid hazardous reagents.
Current synthetic approaches often rely on traditional acylation methods which may use chlorinated solvents and stoichiometric amounts of coupling reagents. Emerging research points towards the adoption of greener alternatives. For instance, the synthesis of N-substituted glycine (B1666218) derivatives has been successfully demonstrated in water, eliminating the need for toxic organic solvents. acs.org This approach, if adapted for the bromoacetylation of tert-butyl glycinate (B8599266), could significantly improve the environmental footprint of the synthesis.
Future research may also explore biocatalytic methods. Enzymes, such as acylases, are being investigated for the synthesis of N-acyl-amino acids. nih.gov The development of an engineered enzyme capable of specifically catalyzing the bromoacetylation of tert-butyl glycinate would represent a significant advancement in the green synthesis of this reagent.
Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, bio-based solvents |
| Reagents | Stoichiometric coupling agents | Catalytic reagents, enzymes |
| Waste | Significant salt byproducts | Minimal waste, biodegradable byproducts |
| Energy | Often requires heating or cooling | Room temperature, mild conditions |
Discovery of Novel Reactivity Modes and Catalytic Transformations
The bromoacetyl group of this compound is a potent electrophile, typically reacting with nucleophiles like thiols and amines in SN2 reactions. However, modern organic synthesis is continuously unveiling new ways to harness the reactivity of such functional groups through catalysis.
Future research is likely to explore the use of transition metal catalysis to engage the C-Br bond in cross-coupling reactions. This could open up pathways to novel derivatives where the bromoacetyl moiety is transformed into more complex structures. For example, copper-catalyzed N-alkylation of amines using alkylborane reagents has been demonstrated, suggesting the potential for similar catalytic systems to be applied to α-haloacetamides. organic-chemistry.org
Furthermore, the development of catalytic asymmetric functionalization reactions is a major goal in organic chemistry. nih.govnih.gov While challenging, the development of catalysts that could enable enantioselective transformations at the α-carbon of the bromoacetyl group would create new chiral building blocks for asymmetric synthesis. The exploration of dual-catalysis systems, combining aminocatalysis and metal catalysis, could provide a viable strategy to achieve such transformations. nih.gov
Integration into Automated and High-Throughput Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. This compound is well-suited for integration into these workflows, particularly in the context of solid-phase synthesis.
A key application is in the automated synthesis of peptides and peptidomimetics. The bromoacetyl group can be readily introduced at the N-terminus of a resin-bound peptide. nih.gov This allows for subsequent site-specific modification, such as cyclization with a cysteine residue or conjugation to other molecules. nih.gov This methodology is highly amenable to automation and has been used for preparing peptide polymers and peptide-protein conjugates. nih.gov
Moreover, the "sub-monomer" approach used in peptoid synthesis, which involves a two-step sequence of acylation with a bromoacetic acid derivative followed by nucleophilic displacement with a primary amine, is inherently adaptable to high-throughput formats. nih.gov By analogy, this compound could be used in automated synthesizers to generate libraries of N-substituted glycine derivatives for screening purposes. The compatibility of such building blocks with solid-phase synthesis is a critical area of ongoing research. d-nb.infomanchester.ac.uk
Table 2: Applications in Automated Synthesis
| Platform | Application of this compound | Potential Outcome |
| Automated Peptide Synthesizer | N-terminal capping of peptides | Site-specific conjugation, cyclization, polymer formation nih.gov |
| High-Throughput Synthesizer | Building block for peptoid-like libraries | Rapid generation of diverse small molecules for screening |
| Flow Chemistry Reactor | Reagent for continuous functionalization | Scalable and efficient synthesis of derivatives unimi.itmdpi.comnih.gov |
Design of Next-Generation Chemical Building Blocks for Materials Science and Advanced Organic Chemistry
The unique combination of a protected amino acid and a reactive handle makes this compound an attractive precursor for designing advanced chemical building blocks. These next-generation synthons can be used to create functional materials and complex organic molecules with tailored properties.
In materials science, there is a growing interest in creating polymers with enhanced biocompatibility and functionality. Amino acids are ideal candidates for incorporation into polymer backbones or as side-chain modifications to impart these properties. rsc.orgnih.gov this compound can serve as a versatile linker to attach glycine units to polymer chains, for example, by reacting with nucleophilic sites on a pre-formed polymer.
In advanced organic chemistry, the compound can be used to synthesize more complex, tailor-made amino acid derivatives. researchgate.netmdpi.com After reaction at the bromoacetyl position to introduce a desired functional group, the tert-butyl ester and the newly formed amide can be selectively manipulated to build intricate molecular architectures. For instance, its use as a precursor for α,α-disubstituted amino acids or for peptide tertiary amides is an area ripe for exploration. nih.gov The development of fluorescent amino acid derivatives for use in peptide synthesis also highlights the potential for creating novel probes and labeled reagents from this versatile starting material. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl 2-[(2-bromoacetyl)amino]acetate, and how can reaction yields be optimized?
- Synthesis Routes :
-
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting tert-butyl glycinate with 2-bromoacetyl bromide in the presence of a base (e.g., triethylamine) under anhydrous conditions .
-
Optimization strategies:
-
Temperature : Maintain 0–5°C during bromoacetylation to minimize side reactions like hydrolysis .
-
Solvent : Use dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
-
Typical Yields : 60–75% under optimized conditions .
- Data Table: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 0–5°C | Reduces hydrolysis | |
| Solvent | DCM or THF | Enhances solubility | |
| Base | Triethylamine | Neutralizes HBr |
Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound?
- 1H NMR :
- Key peaks: tert-butyl singlet at δ 1.45 ppm (9H), bromoacetyl CH2 at δ 3.85–4.05 ppm (s, 2H), and amide NH at δ 6.8–7.2 ppm (broad, 1H) .
- 13C NMR :
- Carbonyl signals: ester (δ 170–172 ppm), bromoacetyl (δ 165–168 ppm) .
- Mass Spectrometry (ESI-MS) :
- Molecular ion [M+H]+ at m/z 292.1 (C9H15BrNO3+) with isotopic pattern confirming bromine .
- Purity Analysis : HPLC with C18 column (ACN/water mobile phase) detects impurities <2% .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s stability and reactivity in downstream reactions?
- Stability : The tert-butyl ester group enhances hydrolytic stability compared to methyl/ethyl esters, allowing compatibility with acidic or basic reaction conditions .
- Reactivity : The bulky tert-butyl group sterically hinders nucleophilic attack at the ester carbonyl, directing reactivity toward the bromoacetyl moiety (e.g., in alkylation or cross-coupling reactions) .
Q. What methodologies assess the biological activity of this compound, particularly its enzyme inhibition potential?
- Kinetic Studies :
- Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Covalent Binding Assays :
- Use LC-MS/MS to detect adduct formation between the bromoacetyl group and enzyme nucleophiles (e.g., cysteine residues) .
- Cellular Activity :
- Evaluate cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated substrates) in cell lines .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Approaches :
-
Batch Reproducibility : Verify purity (>98% by HPLC) and stereochemistry (if applicable) across studies .
-
Assay Standardization : Compare results using identical enzyme concentrations, buffer systems, and incubation times .
-
Computational Modeling : Perform molecular docking to predict binding modes and identify structural determinants of activity .
- Data Table: Comparative Bioactivity of Analogues
| Compound Modification | IC50 (μM) | Target Enzyme | Reference |
|---|---|---|---|
| Bromoacetyl → Chloroacetyl | 12.3 ± 1.2 | Kinase A | |
| tert-Butyl → Methyl Ester | 45.7 ± 3.8 | Kinase A |
Q. What are the critical considerations for designing structure-activity relationship (SAR) studies on this compound derivatives?
- Key Modifications :
- Bromoacetyl Group : Replace with other electrophiles (e.g., chloroacetyl, iodoacetyl) to probe covalent binding kinetics .
- Amino Acid Backbone : Substitute glycine with D/L-alanine to assess stereochemical effects .
- Analytical Tools :
- X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify binding interactions .
- Free Energy Calculations : Use molecular dynamics simulations to predict substituent effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
